molecular formula C3H6BaNO5P B7800800 Barium 2-cyanoethylphosphate hydrate

Barium 2-cyanoethylphosphate hydrate

Cat. No.: B7800800
M. Wt: 304.38 g/mol
InChI Key: WRFBUGCJMZIBRQ-UHFFFAOYSA-L
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Description

. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium 2-cyanoethylphosphate hydrate can be synthesized through the reaction of 2-cyanoethyl phosphate with barium salts under controlled conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to ensure the purity and yield of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Barium 2-cyanoethylphosphate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while reduction can produce simpler phosphates .

Scientific Research Applications

Barium 2-cyanoethylphosphate hydrate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of barium 2-cyanoethylphosphate hydrate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, altering their activity and function. This interaction is crucial for its applications in biochemical and pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barium 2-cyanoethylphosphate hydrate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to bind to enzyme active sites makes it particularly valuable in biochemical research .

Properties

IUPAC Name

barium(2+);2-cyanoethyl phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6NO4P.Ba.H2O/c4-2-1-3-8-9(5,6)7;;/h1,3H2,(H2,5,6,7);;1H2/q;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFBUGCJMZIBRQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)([O-])[O-])C#N.O.[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BaNO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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